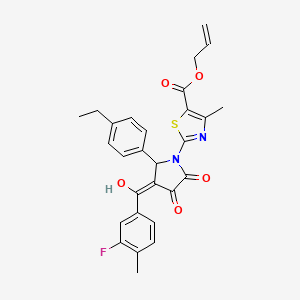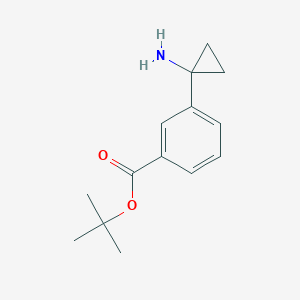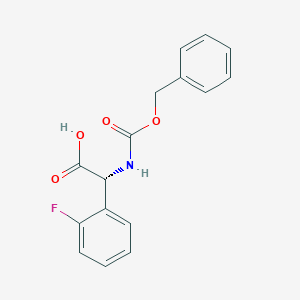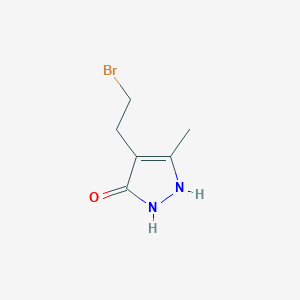
4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromoethyl group at the 4-position and a methyl group at the 5-position of the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of 5-methyl-1H-pyrazol-3(2H)-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives with various functional groups.
Oxidation Reactions: Oxidized pyrazole derivatives.
Reduction Reactions: Reduced pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Bromoethyl)-2H-pyran: Contains a bromoethyl group but has a different heterocyclic ring structure.
2-Bromoethyl ether: Contains a bromoethyl group but lacks the pyrazole ring.
Uniqueness
4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both the bromoethyl and methyl groups on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H9BrN2O |
|---|---|
Molekulargewicht |
205.05 g/mol |
IUPAC-Name |
4-(2-bromoethyl)-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C6H9BrN2O/c1-4-5(2-3-7)6(10)9-8-4/h2-3H2,1H3,(H2,8,9,10) |
InChI-Schlüssel |
XEFHFQLELLLQCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NN1)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


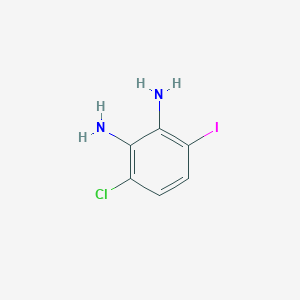
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)

![2-(Methylthio)benzo[d]oxazole-4-sulfonamide](/img/structure/B12865578.png)
![2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)isonicotinamide](/img/structure/B12865582.png)

![(3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12865590.png)
![2-Bromo-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865596.png)
![13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12865598.png)
![2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12865603.png)

